L-Proline, 1-(1-L-leucyl-L-prolyl)-
L-Proline, 1-(1-L-leucyl-L-prolyl)-
Brand Name:
Vulcanchem
CAS No.:
121305-26-8
VCID:
VC0047083
InChI:
InChI=1S/C16H27N3O4/c1-10(2)9-11(17)14(20)18-7-3-5-12(18)15(21)19-8-4-6-13(19)16(22)23/h10-13H,3-9,17H2,1-2H3,(H,22,23)/t11-,12-,13-/m0/s1
SMILES:
CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N
Molecular Formula:
C16H27N3O4
Molecular Weight:
325.4 g/mol
L-Proline, 1-(1-L-leucyl-L-prolyl)-
CAS No.: 121305-26-8
Main Products
VCID: VC0047083
Molecular Formula: C16H27N3O4
Molecular Weight: 325.4 g/mol
CAS No. | 121305-26-8 |
---|---|
Product Name | L-Proline, 1-(1-L-leucyl-L-prolyl)- |
Molecular Formula | C16H27N3O4 |
Molecular Weight | 325.4 g/mol |
IUPAC Name | (2S)-1-[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C16H27N3O4/c1-10(2)9-11(17)14(20)18-7-3-5-12(18)15(21)19-8-4-6-13(19)16(22)23/h10-13H,3-9,17H2,1-2H3,(H,22,23)/t11-,12-,13-/m0/s1 |
Standard InChIKey | DPURXCQCHSQPAN-AVGNSLFASA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)N |
SMILES | CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N |
Canonical SMILES | CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N |
Sequence | LPP |
Synonyms | Leu-Pro-Pro leucyl-prolyl-proline LPP tripeptide |
PubChem Compound | 3078466 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume